

# An In-Depth Technical Guide to Benzyltrimethylammonium Tribromide

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## Compound of Interest

Compound Name: **Benzyltrimethylammonium tribromide**

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This guide provides comprehensive technical information on **Benzyltrimethylammonium tribromide** (BTMABr<sub>3</sub>), a versatile and efficient brominating and oxidizing agent used in organic synthesis. Its solid, stable nature makes it a safer and more manageable alternative to liquid bromine.

## Core Physicochemical Data

**Benzyltrimethylammonium tribromide** is a quaternary ammonium salt that functions as a solid source of bromine for various chemical transformations. Its properties are summarized below.

Property	Value	Citations
Molecular Weight	389.95 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>16</sub> Br <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	111865-47-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Orange to dark yellow crystalline powder	<a href="#">[4]</a>
Melting Point	99-105 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	BTMABr <sub>3</sub> , Benzyltrimethylammonium bromide dibromide	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols: Application in Synthesis

**Benzyltrimethylammonium tribromide** is widely used for the bromination of various organic compounds, including phenols, anilines, and ketones.[\[6\]](#) A representative protocol for the  $\alpha$ -dibromination of an acetyl derivative is detailed below.

### Protocol: Dibromination of Acetophenone

This procedure outlines the reaction of an acetyl derivative with a twofold molar excess of **Benzyltrimethylammonium tribromide** to yield a dibromoacetyl derivative, as demonstrated in the synthesis of 2,2-dibromoacetophenone.[\[4\]](#)

#### Materials:

- Acetophenone (1.0 eq)
- **Benzyltrimethylammonium tribromide** (BTMABr<sub>3</sub>) (2.0 eq)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Methanol (CH<sub>3</sub>OH)
- Ether

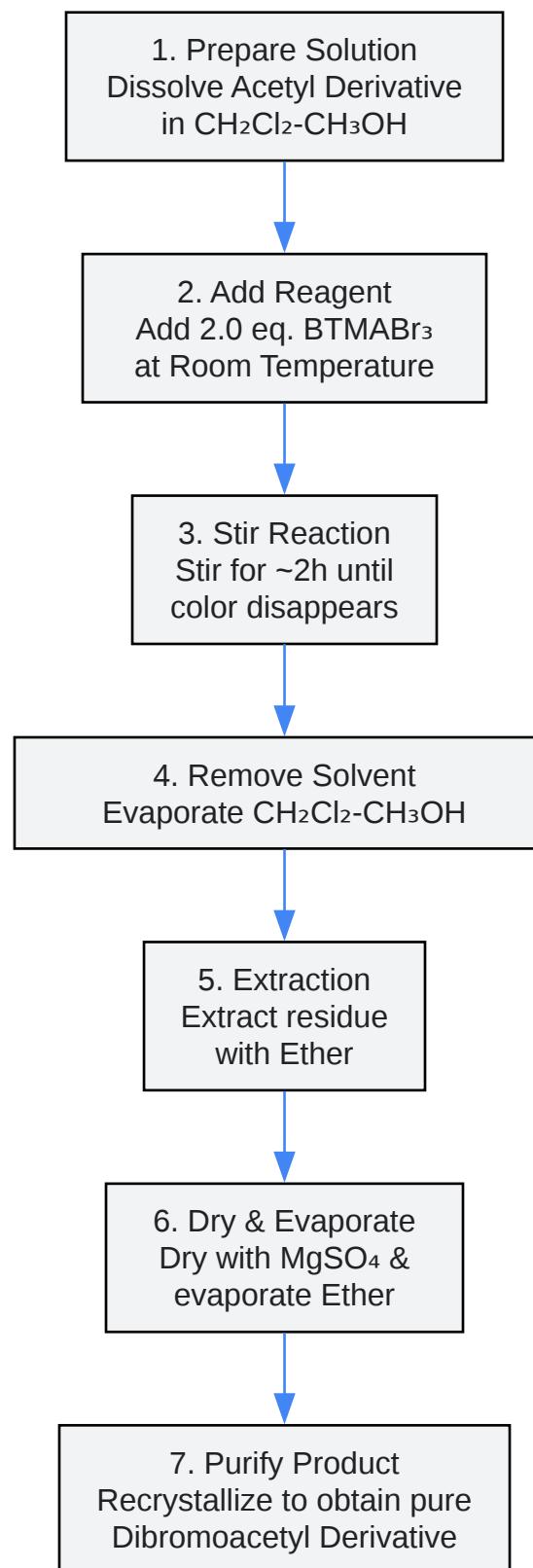
- Magnesium Sulfate ( $MgSO_4$ )

Procedure:

- A solution of acetophenone (e.g., 0.52 g, 4.37 mmol) is prepared in a solvent mixture of dichloromethane (50 ml) and methanol (20 ml).[4]
- To this solution, **Benzyltrimethylammonium tribromide** (e.g., 3.4 g, 8.74 mmol) is added at room temperature.[4]
- The reaction mixture is stirred for approximately 2 hours until the initial orange color of the solution disappears, indicating the consumption of the reagent.[4]
- The solvent is removed via distillation or rotary evaporation.
- The resulting precipitate is extracted multiple times with ether (e.g., 4 x 40 ml).[4]
- The combined ether layers are dried over anhydrous magnesium sulfate.
- The ether is evaporated in vacuo to yield the crude product.
- The final product, 2,2-dibromoacetophenone, can be purified by recrystallization from a suitable solvent like methanol-water to yield colorless crystals.[4]

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the dibromination of an acetyl derivative using  $BTMABr_3$ .



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Caption: Workflow for Dibromination using BTMABr<sub>3</sub>.

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## References

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